3-((1-(Bromomethyl)-4-ethylcyclohexyl)oxy)tetrahydrofuran
Description
3-((1-(Bromomethyl)-4-ethylcyclohexyl)oxy)tetrahydrofuran is a brominated cyclic ether characterized by a tetrahydrofuran (THF) ring substituted with a 4-ethylcyclohexyl group bearing a bromomethyl substituent. This compound’s unique structure combines the reactivity of a bromomethyl group with the steric and electronic effects of the ethyl-substituted cyclohexyl moiety, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C13H23BrO2 |
|---|---|
Molecular Weight |
291.22 g/mol |
IUPAC Name |
3-[1-(bromomethyl)-4-ethylcyclohexyl]oxyoxolane |
InChI |
InChI=1S/C13H23BrO2/c1-2-11-3-6-13(10-14,7-4-11)16-12-5-8-15-9-12/h11-12H,2-10H2,1H3 |
InChI Key |
XIDCJPYOSSUJML-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)(CBr)OC2CCOC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(Bromomethyl)-4-ethylcyclohexyl)oxy)tetrahydrofuran typically involves the reaction of a bromomethylated cyclohexane derivative with tetrahydrofuran under specific conditions. One common method involves the use of triphenylphosphine and bromine to introduce the bromomethyl group . The reaction conditions often require a solvent such as dimethyl sulfoxide (DMSO) and a base like potassium hydroxide .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-((1-(Bromomethyl)-4-ethylcyclohexyl)oxy)tetrahydrofuran can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The tetrahydrofuran ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like potassium hydroxide, oxidizing agents such as potassium permanganate, and reducing agents like lithium aluminum hydride . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted tetrahydrofuran derivatives, while oxidation reactions may produce ketones or aldehydes .
Scientific Research Applications
3-((1-(Bromomethyl)-4-ethylcyclohexyl)oxy)tetrahydrofuran has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-((1-(Bromomethyl)-4-ethylcyclohexyl)oxy)tetrahydrofuran involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with biomolecules, potentially altering their function and activity .
Comparison with Similar Compounds
2-(((1-(Bromomethyl)-4-methylcyclohexyl)oxy)methyl)tetrahydrofuran
- Molecular Formula : C₁₃H₂₃BrO₂
- Molecular Weight : 291.22 g/mol
- Key Differences: The methyl group at the 4-position of the cyclohexyl ring (vs. ethyl in the target compound) reduces steric bulk and lipophilicity.
- Reactivity : Exhibits nucleophilic substitution at the bromomethyl site but may show slower reaction kinetics compared to the ethyl-substituted analog due to reduced steric hindrance .
2-(((1-(Bromomethyl)-3-methylcyclohexyl)oxy)methyl)tetrahydrofuran
- Molecular Formula : C₁₃H₂₃BrO₂
- Molecular Weight : 291.22 g/mol
- Key Differences :
- The methyl group is at the 3-position of the cyclohexyl ring, creating a distinct spatial arrangement that may hinder nucleophilic attack at the bromomethyl site.
- Applications : Used in polymer synthesis; the 3-methyl substitution may enhance thermal stability compared to 4-ethyl derivatives .
Analogues with Varied Ring Systems
3-((1-(Bromomethyl)cyclopropyl)methoxy)tetrahydrofuran
3-((1-(Bromomethyl)cycloheptyl)oxy)tetrahydrofuran
- Molecular Formula : C₁₂H₂₁BrO₂
- Molecular Weight : 277.20 g/mol (estimated)
- Key Differences :
- Cycloheptyl ring (7-membered) vs. cyclohexyl (6-membered), altering conformational flexibility and solubility.
- Reactivity : Larger ring size may reduce crystallization tendencies, improving handling in solution-phase reactions .
Analogues with Aromatic Substitutents
3-(2-Bromo-1-(3-bromophenyl)ethoxy)tetrahydrofuran
- Molecular Formula : C₁₂H₁₃Br₂O₂
- Molecular Weight : 356.05 g/mol
- Key Differences :
- Incorporates a brominated phenyl group, introducing aromatic π-electron effects that enhance electrophilicity at the bromomethyl site.
Comparative Data Table
*Estimated properties based on structural analogs.
Research Findings and Trends
- Steric Effects : Ethyl and methylcyclohexyl substituents significantly influence reaction rates. For example, 4-ethylcyclohexyl derivatives exhibit slower nucleophilic substitution than 4-methyl analogs due to increased steric bulk .
- Electronic Effects : Aromatic substituents (e.g., bromophenyl) enhance electrophilicity, making such compounds more reactive in Suzuki-Miyaura couplings .
- Thermal Stability : Cyclohexyl-substituted THF derivatives demonstrate higher thermal stability in polymer matrices compared to cyclopropyl analogs .
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